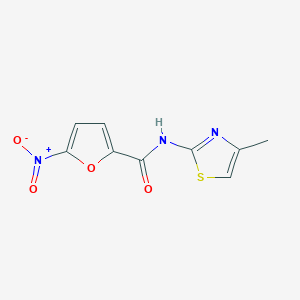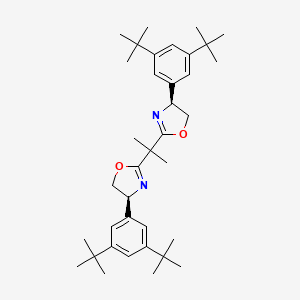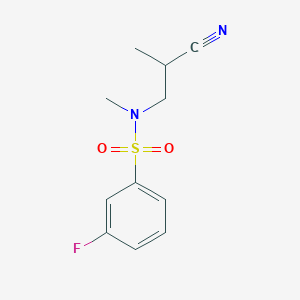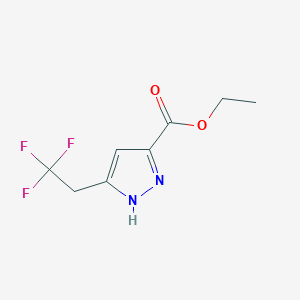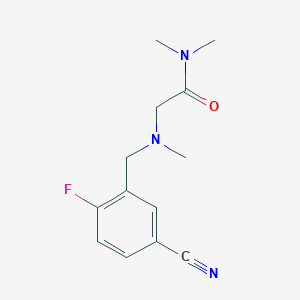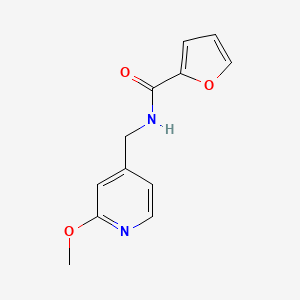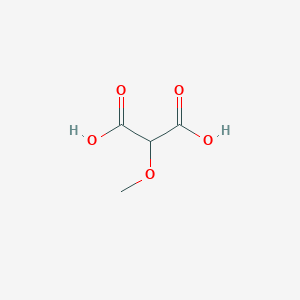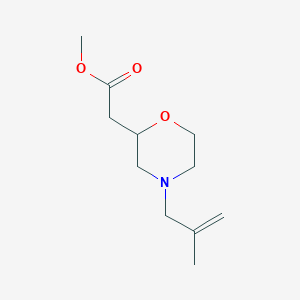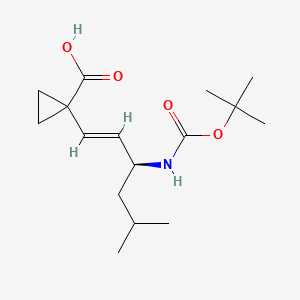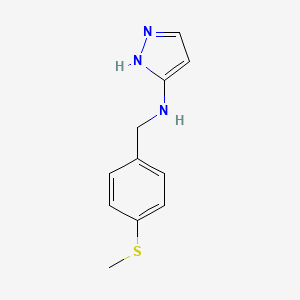![molecular formula C11H10N4OS2 B14904293 2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14904293.png)
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide is a complex organic compound that belongs to the thienopyrimidine family. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-aminothieno[2,3-d]pyrimidine-2-thiol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or disulfides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted acetamides.
科学的研究の応用
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular pathways and processes, leading to the desired biological effect .
類似化合物との比較
Similar Compounds
- 4-Aminothieno[2,3-d]pyrimidine-2-thiol
- 3-Aminothieno[2,3-b]pyridine-2-carboxamides
- 4-Aminobenzothieno[3,2-d]pyrimidine
Uniqueness
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide is unique due to its specific structural features, such as the thienopyrimidine core and the prop-2-yn-1-yl acetamide group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
特性
分子式 |
C11H10N4OS2 |
|---|---|
分子量 |
278.4 g/mol |
IUPAC名 |
2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H10N4OS2/c1-2-4-13-8(16)6-18-11-14-9(12)7-3-5-17-10(7)15-11/h1,3,5H,4,6H2,(H,13,16)(H2,12,14,15) |
InChIキー |
SJNWULLUQWOERP-UHFFFAOYSA-N |
正規SMILES |
C#CCNC(=O)CSC1=NC(=C2C=CSC2=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethanesulfonate)](/img/structure/B14904213.png)
